molecular formula C13H11F2N B1401133 3-(3,4-Difluorophenyl)-4-methylaniline CAS No. 1225836-10-1

3-(3,4-Difluorophenyl)-4-methylaniline

Cat. No.: B1401133
CAS No.: 1225836-10-1
M. Wt: 219.23 g/mol
InChI Key: ORTOGJXQNAMHAM-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-4-methylaniline is a fluorinated aromatic amine characterized by a biphenyl core with a methyl group at the 4-position of the aniline ring and two fluorine atoms at the 3- and 4-positions of the adjacent phenyl ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, which are advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-(3,4-difluorophenyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c1-8-2-4-10(16)7-11(8)9-3-5-12(14)13(15)6-9/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTOGJXQNAMHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

3-(3,4-Difluorophenyl)-4-methylaniline serves as an intermediate in the synthesis of more complex organic compounds. It is used in the development of new materials and fine chemicals, particularly in the production of dyes and pigments due to its stable fluorine substituents.

Biology

In biological research, this compound is explored for its potential role in drug development. Its derivatives are being investigated for their anti-inflammatory and analgesic properties. The interaction with biological targets such as enzymes and receptors is a key area of study.

Medicine

The therapeutic potential of this compound derivatives includes:

  • Anti-inflammatory agents: Studies indicate efficacy in reducing inflammation markers.
  • Analgesics: Potential for pain relief through modulation of pain pathways.

Case Studies

Case Study 1: Drug Development
Research published in various journals highlights the synthesis of derivatives from this compound that exhibit selective inhibition against specific pathogens. These studies emphasize the structure-activity relationship (SAR) that guides the design of more potent compounds.

Case Study 2: Industrial Applications
The compound has been utilized in developing new dyes and pigments due to its stability and vibrant color properties. Its application extends to creating environmentally friendly products that meet regulatory standards.

Mechanism of Action

The mechanism by which 3-(3,4-Difluorophenyl)-4-methylaniline exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the derivative and its application. For example, in pharmaceutical applications, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents on Phenyl Ring(s) Additional Functional Groups Key Applications/Findings References
This compound 3,4-diF (phenyl); 4-CH₃ (aniline) None Hypothesized use in drug intermediates
2-(3,4-Dichlorophenyl)-4-fluoroaniline 3,4-diCl (phenyl); 4-F (aniline) None Agrochemical intermediates
FE@SNAP (MCHR1 antagonist) 3,4-diF (phenyl); 6-methoxymethyl Piperidinyl, acetylaminophenyl groups Central nervous system targeting
N-[(2-chloro-6-fluorophenyl)methyl]-2-methylaniline 2-Cl, 6-F (phenyl); 2-CH₃ (aniline) Chloro-fluoro substitution Unspecified (structural analog)
SNAP-acid (MCHR1 precursor) 3,4-diF (phenyl) Carboxylic acid, methoxymethyl Radioligand precursor

Key Observations :

  • Halogen Effects : Replacing fluorine with chlorine (as in 2-(3,4-Dichlorophenyl)-4-fluoroaniline) increases lipophilicity (Cl > F) and may alter metabolic pathways due to larger atomic size and reduced electronegativity .
  • Positional Effects : The 3,4-difluoro substitution in the target compound contrasts with 2-chloro-6-fluoro substitution in N-[(2-chloro-6-fluorophenyl)methyl]-2-methylaniline. The latter may exhibit reduced steric hindrance but altered electronic interactions due to asymmetric halogen placement .
  • Complexity : FE@SNAP and SNAP-acid demonstrate that additional functional groups (e.g., piperidinyl, carboxylic acid) are critical for receptor binding and pharmacokinetics in MCHR1 antagonists, whereas the target compound’s simpler structure may prioritize synthetic accessibility .

Physicochemical Properties

Table 2: Hypothesized Property Comparison*

Property This compound 2-(3,4-Dichlorophenyl)-4-fluoroaniline FE@SNAP
Molecular Weight (g/mol) ~235.2 ~266.1 ~650.8
LogP (lipophilicity) ~3.5 (estimated) ~4.2 (Cl > F) ~2.8 (polar groups)
Solubility Low (non-polar substituents) Very low (Cl increases hydrophobicity) Moderate (acidic group)

*Estimates based on structural analogs and substituent contributions.

Key Trends :

  • Lipophilicity : Chlorine substitution increases LogP compared to fluorine, as seen in 2-(3,4-Dichlorophenyl)-4-fluoroaniline .
  • Solubility : Polar groups (e.g., carboxylic acid in SNAP-acid) improve aqueous solubility, whereas the target compound’s lack of such groups may limit bioavailability .

Biological Activity

3-(3,4-Difluorophenyl)-4-methylaniline, also known by its CAS number 1225836-10-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a difluorophenyl group and a methylaniline moiety. The presence of fluorine atoms can significantly influence the compound's biological activity by altering its electronic properties and interactions with biological targets.

1. Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For example, studies have shown that certain difluorophenyl derivatives can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and LOVO (colon cancer) cells . The mechanism often involves the disruption of cellular signaling pathways and the induction of oxidative stress.

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Similar DerivativeLOVO15

2. Neurotransmitter Reuptake Inhibition

Similar derivatives have been investigated for their ability to inhibit neurotransmitter reuptake. For instance, compounds with a difluorophenyl group have shown promise as monoamine transporter inhibitors, particularly affecting dopamine transporters. The binding affinity (K_i values) for these compounds can be in the low nanomolar range, indicating potent activity .

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Its structural analogs have demonstrated effectiveness against various bacterial strains. The presence of the difluoro substituents enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or neurotransmitter metabolism.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.

Case Studies

  • Anticancer Study : A study involving structural modifications of similar compounds found that introducing fluorine atoms significantly increased cytotoxicity against MCF-7 cells. The study highlighted the importance of halide substitutions in enhancing biological activity .
  • Neurotransmitter Transporter Inhibition : Research on related compounds demonstrated that modifications at the aniline position could lead to substantial changes in K_i values for dopamine transporters, suggesting that similar modifications could be applied to this compound for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3,4-Difluorophenyl)-4-methylaniline, and how are intermediates purified?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between halogenated anilines and fluorinated aryl boronic acids. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C under inert gas can facilitate coupling. Post-reaction purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Methodological Answer : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns (e.g., coupling constants for fluorine atoms in meta or para positions). High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~219.2 g/mol). IR spectroscopy identifies NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1200–1100 cm⁻¹) .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Avoid inhalation of dust and direct skin contact. Use nitrile gloves, fume hoods, and explosion-proof equipment due to the compound’s amine group reactivity. Store at 0–6°C in amber vials under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How do fluorine substituents influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the aryl ring, enhancing oxidative addition in palladium-catalyzed reactions. However, steric hindrance from ortho-fluorine may reduce coupling efficiency. Compare Hammett constants (σₘ = 0.34 for 3-F; σₚ = 0.15 for 4-F) to predict regioselectivity .

Q. How can contradictions in 19F^{19}\text{F} NMR data interpretation be resolved?

  • Methodological Answer : Fluorine-fluorine coupling (e.g., JFFJ_{F-F} ~20 Hz for meta substituents) can complicate splitting patterns. Use 2D 19F^{19}\text{F}-COSY or decoupling experiments to differentiate between adjacent and distant fluorine atoms. Reference internal standards like C₆F₆ (-162.7 ppm) for chemical shift calibration .

Q. What strategies optimize yield in Buchwald-Hartwig amination involving this compound?

  • Methodological Answer : Screen ligands (e.g., XPhos or DavePhos) to stabilize palladium intermediates. Adjust base strength (Cs₂CO₃ vs. K₃PO₄) and solvent polarity (toluene vs. dioxane) to minimize dehalogenation side reactions. Monitor reaction progress via LC-MS with a C18 column (ACN/water + 0.1% formic acid) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Under acidic conditions (pH < 5), protonation of the amine group increases solubility but risks diazonium salt formation. At pH > 9, oxidation to nitro derivatives may occur. Use buffered solutions (pH 6–8) for aqueous reactions and store under inert gas to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-Difluorophenyl)-4-methylaniline
Reactant of Route 2
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3-(3,4-Difluorophenyl)-4-methylaniline

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